9,12,15-Octadecatrien-6-ynoic acid
Description
Structure
3D Structure
Properties
CAS No. |
61481-30-9 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(9E,12E,15E)-octadeca-9,12,15-trien-6-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+ |
InChI Key |
UXMMIMGEKFYPFK-IUQGRGSQSA-N |
SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)O |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CC#CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)O |
Synonyms |
9,12,15-octadecatrien-6-ynoic acid dicranin |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution
Identification and Isolation from Biological Sources
9,12,15-Octadecatrien-6-ynoic acid is a naturally occurring acetylenic fatty acid that has been isolated and identified from a variety of biological, primarily botanical, sources. It is characterized by an 18-carbon chain containing a triple bond at the 6th position and three cis-double bonds at the 9th, 12th, and 15th positions. ebi.ac.uk The isolation process from these sources typically involves solvent extraction of lipids, followed by chromatographic techniques to separate and purify the fatty acid methyl esters for identification through methods like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. mdpi.comresearchgate.netresearchgate.net
The presence of this compound is a notable characteristic of the fatty acid profile of many mosses and some liverworts. It is often stored within triacylglycerols, which act as lipid reserves in the plant tissue. dtu.dknih.gov
This compound is so prominently associated with the moss family Dicranaceae that it is often referred to by the trivial name "Dicranin". ebi.ac.ukontosight.ai It is considered a predominant acetylenic fatty acid in Dicranum scoparium. frontiersin.org Research has shown that in some species of the Dicranaceae family, this compound can be the major acetylenic fatty acid component, in some cases accounting for over 80 mol% of such acids found in their triglycerides. researchgate.net In one analysis of a related species, Dicranum polysetum, acetylenic fatty acids constituted 72.1% of the total fatty acids, with Dicranin (B14649158) being the most significant among them at 23.5% of the total. mdpi.comdtu.dk The extraction and identification of this acid from D. scoparium has been documented in multiple studies. ebi.ac.uknih.govnih.gov
The moss Ceratodon purpureus is another significant biological source of this compound. Studies have reported that the lipids of this moss can yield up to 25% of this specific acetylenic acid. uow.edu.au Further research into the biosynthesis of the compound within C. purpureus confirmed that it is stored as a reserve lipid within triglycerides in the moss's cytoplasm. nih.gov Protonema cells of the moss, particularly when nutritionally stressed, are known to accumulate these triacylglycerols with this compound as a primary component. researchgate.net
A comprehensive analysis of the fatty acids in Rhodobryum ontariense marked the first discovery of acetylenic fatty acids within the Rhodobryum genus. researchgate.netnih.gov In this species, this compound was identified as the most abundant fatty acid, constituting a significant 42.26% of the total fatty acid profile. researchgate.netnih.gov This finding challenged the previous notion that this acid was primarily a chemotaxonomic marker for the Dicranaceae family, indicating a broader distribution among mosses. researchgate.net The high concentration of this and other fatty acids in Rhodobryum species may support their traditional use in ethnomedicine. researchgate.netnih.gov
**Table 1: Fatty Acid Composition of *Rhodobryum ontariense***
This interactive table details the quantitative analysis of fatty acids identified in the moss Rhodobryum ontariense.
| Fatty Acid | Percentage of Total Fatty Acids (%) |
| This compound | 42.26 |
| α-Linolenic acid | 20.32 |
| Palmitic acid | 14.31 |
| 9,12-Octadecadienoic-6-ynoic acid | 13.31 |
| Linoleic acid | 5.25 |
| Oleic acid | 2.47 |
| Stearic acid | 1.14 |
| γ-Linolenic acid | 0.92 |
| Data sourced from Pejin et al. (2012). researchgate.netnih.gov |
The occurrence of this compound extends beyond the aforementioned genera.
Fontinalis antipyretica : Research on the lipids of this aquatic moss has identified other novel acetylenic fatty acids that resemble this compound, indicating a shared methylene-interrupted unsaturated system. nih.govcore.ac.ukglobalauthorid.comdergipark.org.tr The presence of acetylenic fatty acids in the triacylglycerols of F. antipyretica has been noted as significant in moss lipid biochemistry. nih.gov
Riccia fluitans : This aquatic liverwort, belonging to the Ricciaceae family, has also been identified as a source of this compound. mdpi.comresearchgate.netkisti.re.kr Studies have isolated and identified the compound from the thalli of R. fluitans. researchgate.netkisti.re.kr Further investigation into the Ricciaceae family revealed that species within the subgenus Euriccia have this compound as their most abundant acetylenic fatty acid. researchgate.net
Table 2: Documented Presence of this compound in Selected Bryophytes
This table summarizes the findings on the occurrence of the target compound across various bryophyte species.
| Species | Family | Key Findings |
| Dicranum scoparium | Dicranaceae | Compound is a dominant acetylenic fatty acid, also known as Dicranin. frontiersin.org |
| Ceratodon purpureus | Ditrichaceae | Found in concentrations up to 25% of total fatty acids, stored in triglycerides. uow.edu.au |
| Rhodobryum ontariense | Bryaceae | Most abundant fatty acid at 42.26% of the total fatty acid profile. researchgate.netnih.gov |
| Fontinalis antipyretica | Fontinalaceae | Contains acetylenic acids with similar structures to this compound. nih.gov |
| Riccia fluitans | Ricciaceae | Isolated and identified from the thalli of this liverwort species. researchgate.netkisti.re.kr |
While this compound is most extensively documented in bryophytes, some literature suggests a broader, though less characterized, distribution. Acetylenic natural products as a class are found in a wide range of organisms, including fungi, marine algae, and some higher plants. nih.gov One database notes that Dicranin is naturally found in plants from the Cyperaceae and Compositae (Asteraceae) families, although specific primary research citations for these occurrences are not provided. ontosight.ai Research into the seed oils of the Compositae and Leguminosae families has identified other C18 acetylenic fatty acids, but not specifically this compound. google.com
Prevalence in Bryophyte Species
Quantitative Profiles of this compound in Specific Biological Matrices
The concentration of this compound can vary significantly depending on the species and the specific lipid fraction being analyzed. In some mosses, it represents a major fatty acid component, particularly within the storage lipids.
Research has shown that in numerous species of the Ditrichaceae and Dicranaceae families, this compound can account for more than 80 mol% of the fatty acids within the triglyceride fraction. researchgate.net In the moss Dicranum scoparium, this acetylenic acid can constitute up to 45% of the total acyl moieties. A study on the fatty acid composition of the moss Rhodobryum ontariense identified this compound at a concentration of 42.26%. researchgate.net
Protonema cells of the moss Ceratodon purpureus accumulate triacylglycerols where this compound is a main component, alongside 9,12-octadecadien-6-ynoic acid. researchgate.net This underscores its primary role as a constituent of storage lipids in these organisms.
Table 1: Quantitative Profile of this compound in Various Moss Species
| Species | Family | Biological Matrix | Concentration (% of Total Fatty Acids/Acyl Moieties) |
| Rhodobryum ontariense | Bryaceae | Total Fatty Acids | 42.26% researchgate.net |
| Dicranum scoparium | Dicranaceae | Total Acyl Moieties | Up to 45% |
| Various species | Ditrichaceae | Triglycerides | >80 mol% researchgate.net |
| Various species | Dicranaceae | Triglycerides | >80 mol% researchgate.net |
| Ceratodon purpureus | Ditrichaceae | Triacylglycerols | Main Component researchgate.net |
Ecological and Physiological Significance in Producer Organisms
The accumulation of this compound in certain mosses is not arbitrary; it serves distinct ecological and physiological functions that contribute to the organism's survival and resilience.
Contribution to Plant Defense Mechanisms
One of the primary roles of this compound is in the chemical defense of the producing organism. Extracts from the moss Dicranum scoparium, which are rich in this compound, have demonstrated significant antimicrobial activity. nih.gov Specifically, dicranin has been shown to be effective against a range of bacteria, including Bacillus cereus, Bacillus stearothermophilus, Bacillus subtilis, and Staphylococcus aureus. nih.gov The ethanolic extract of Dicranum scoparium has also been noted for its high degree of antibacterial activity against Staphylococcus aureus. scirp.org
Beyond its antibacterial properties, this class of compounds, known as oxylipins, which are formed from the oxidation of unsaturated fatty acids, plays a broader role in plant defense. sciencedaily.com These chemical compounds can act as repellents against herbivores, such as snails, which are known to avoid consuming mosses like Dicranum scoparium. sciencedaily.com This suggests that this compound is a key component of the moss's strategy to deter predation. The production of such defensive metabolites is a crucial adaptation for sessile organisms like mosses, enabling them to protect themselves from a variety of biological threats. frontiersin.org
Role in Lipid Storage and Energy Reserves
In addition to its defensive functions, this compound is a significant component of the energy reserves in the mosses that produce it. This acetylenic fatty acid is primarily stored in the form of triglycerides, which are neutral lipids that serve as a dense source of energy. nih.gov
In the moss Ceratodon purpureus, triglycerides rich in this acetylenic acid function as reserve lipids. nih.gov Similarly, in Dicranum scoparium, a substantial portion of the organism's triacylglycerols is composed of this unique fatty acid. Under favorable growth conditions, these stored acetylenic acids can be catabolized and their carbon skeletons reutilized for the de novo synthesis of other fatty acids, providing the necessary energy and building blocks for growth and development. nih.gov This dual function as both a defensive compound and an energy store highlights the metabolic efficiency and adaptive strategies of these ancient land plants.
Biosynthesis and Molecular Enzymology
Precursor Fatty Acid Biogenesis and Elongation
The journey to synthesizing complex fatty acids begins with the fundamental building block, acetyl-CoA. aatbio.comwikipedia.org In the cytoplasm, fatty acid synthesis is initiated from acetyl-CoA and malonyl-CoA through the action of the fatty acid synthase (FAS) enzyme complex. youtube.comyoutube.com This process involves a repeating four-step reaction sequence: condensation, reduction, dehydration, and another reduction, which collectively elongates the fatty acid chain by two carbons with each cycle. youtube.comyoutube.com
The precursor for C18 fatty acids like linolenic acid is built up through these iterative cycles until a 16-carbon chain, palmitic acid, is formed. Further elongation to the 18-carbon stearic acid is then carried out by specific elongase enzymes. youtube.comnih.gov While higher animals can elongate fatty acids, they cannot synthesize the essential precursor, α-linolenic acid, and must obtain it from plant sources. nih.govresearchgate.netlibretexts.org
Desaturation Pathways Leading to Polyunsaturated Intermediates
Once the 18-carbon saturated fatty acid chain (stearic acid) is formed, a series of desaturation steps introduce double bonds, creating polyunsaturated fatty acids (PUFAs). These reactions are catalyzed by a class of enzymes known as fatty acid desaturases. mdpi.comnih.gov
The biosynthesis of the direct precursor to 9,12,15-Octadecatrien-6-ynoic acid, which is α-linolenic acid, follows a specific pathway in plants:
Δ9-Desaturation: Stearic acid (18:0) is first desaturated by a Δ9-desaturase to produce oleic acid (18:1Δ⁹). nih.gov
Δ12-Desaturation: A Δ12-desaturase then acts on oleic acid to introduce a second double bond, forming linoleic acid (18:2Δ⁹,¹²). nih.gov
Δ15-Desaturation: Finally, in plants, a Δ15-desaturase introduces a third double bond to convert linoleic acid into α-linolenic acid (18:3Δ⁹,¹²,¹⁵). researchgate.net
This α-linolenic acid serves as the primary substrate for the subsequent enzymatic modifications that lead to the formation of the acetylenic fatty acid.
Enzymatic Introduction of the Acetylenic Bond
The defining step in the synthesis of this compound is the creation of a carbon-carbon triple bond. This unusual modification is accomplished by specialized enzymes known as acetylenases.
Research in the moss Ceratodon purpureus has identified a key enzyme in this process: a Δ6-acetylenase. nih.govresearchgate.net This enzyme is a membrane-bound, non-heme diiron enzyme that exhibits remarkable catalytic abilities. nih.govrsc.org When the gene for this enzyme was expressed in yeast, it was shown to be responsible for the formation of the acetylenic bond. researchgate.net
Similarly, a Δ12-acetylenase, known as Crep1, has been characterized from the plant Crepis alpina. rsc.org These enzymes share sequence similarity with other fatty acid desaturases but possess the unique capability of catalyzing a second round of oxidation to convert a double bond into a triple bond. nih.govrsc.org
The Δ6-acetylenase from C. purpureus is a bifunctional enzyme. nih.govresearchgate.net Its activity proceeds in two distinct steps:
Desaturation: It first introduces a cis double bond at the Δ6 position of a C18 polyenoic acid, such as α-linolenic acid, to form an intermediate. In the case of α-linolenic acid, this intermediate is stearidonic acid (18:4Δ⁶,⁹,¹²,¹⁵). researchgate.netnih.gov
Acetylenation: The enzyme then catalyzes a second desaturation at the same Δ6 position, converting the newly formed double bond into an acetylenic (triple) bond. nih.govresearchgate.net
This bifunctional nature, where a single enzyme performs both desaturation and acetylenation, is a key feature of acetylenic fatty acid biosynthesis. researchgate.netrsc.org
Substrate Specificity and Efficiency in Biosynthetic Transformations
The enzymes involved in this pathway exhibit distinct substrate preferences that ensure the correct synthesis of the final product.
Studies using labeled substrates in cultures of the moss Ceratodon purpureus have demonstrated the efficient conversion of α-linolenic acid into this compound. nih.govacs.org The Δ6 acetylenase/desaturase from this moss acts on C18 acyl groups that already possess a Δ9 double bond. nih.gov Crucially, for the second step of converting the Δ6 double bond into a triple bond, the presence of a Δ12 double bond in the Z configuration is required. nih.gov
The established biosynthetic sequence is as follows:
α-Linolenic acid (18:3Δ⁹,¹²,¹⁵) is first desaturated at the Δ6 position to yield stearidonic acid (18:4Δ⁶,⁹,¹²,¹⁵). researchgate.netnih.gov
Stearidonic acid is then the direct substrate for the second oxidation by the same bifunctional enzyme, which converts the Δ6 double bond into a triple bond, yielding the final product, this compound. researchgate.net
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Gene (Example) | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Fatty Acid Synthase (FAS) | - | De novo fatty acid synthesis | Acetyl-CoA, Malonyl-CoA | Palmitic acid (16:0) |
| Fatty Acid Elongase | ELOVL | Chain elongation | Palmitic acid | Stearic acid (18:0) |
| Δ9-Desaturase | - | Introduces double bond at C9 | Stearic acid | Oleic acid (18:1Δ⁹) |
| Δ12-Desaturase | FAD2 | Introduces double bond at C12 | Oleic acid | Linoleic acid (18:2Δ⁹,¹²) |
| Δ15-Desaturase | FAD3 | Introduces double bond at C15 | Linoleic acid | α-Linolenic acid (18:3Δ⁹,¹²,¹⁵) |
| Δ6-Acetylenase | - | Bifunctional: Δ6-desaturation and acetylenation | α-Linolenic acid, Stearidonic acid | Stearidonic acid, this compound |
Table 2: Substrate Specificity of the Bifunctional Δ6-Acetylenase from Ceratodon purpureus
| Catalytic Function | Substrate | Key Structural Requirement for Substrate | Product |
|---|---|---|---|
| Δ6-Desaturation | α-Linolenic acid (18:3Δ⁹,¹²,¹⁵) | Presence of a Δ9 double bond | Stearidonic acid (18:4Δ⁶,⁹,¹²,¹⁵) |
| Δ6-Acetylenation | Stearidonic acid (18:4Δ⁶,⁹,¹²,¹⁵) | Presence of a Δ12(Z) double bond | this compound |
Compound Nomenclature
Table 3: List of Mentioned Compounds
| Trivial Name | Systematic Name |
|---|---|
| This compound | (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid |
| Acetyl-CoA | S-acetyl coenzyme A |
| Malonyl-CoA | S-malonyl coenzyme A |
| Palmitic acid | Hexadecanoic acid |
| Stearic acid | Octadecanoic acid |
| Oleic acid | (9Z)-Octadec-9-enoic acid |
| Linoleic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid |
| α-Linolenic acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid |
| Stearidonic acid | (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid |
Role of Stearidonic Acid as a Biosynthetic Intermediate
Stearidonic acid (6,9,12,15-octadecatetraenoic acid) has been identified as a key intermediate in the biosynthesis of this compound. nih.govnih.gov Studies utilizing protonemata cultures of the moss Ceratodon purpureus have demonstrated that labeled stearidonic acid is efficiently converted into this acetylenic fatty acid. nih.govnih.gov This conversion involves the transformation of the existing double bond at the Δ6 position of stearidonic acid into a triple bond. nih.govresearchgate.net
The biosynthetic pathway for acetylenic acids in protonema cells of Ceratodon purpureus, which accumulate triglycerides rich in 9,12-octadecadien-6-ynoic acid and this compound, was established by tracing the incorporation of various ¹⁴C-labeled precursors. researchgate.net These experiments confirmed that this compound could be synthesized through a subsequent desaturation of the Δ6 double bond of stearidonic acid. researchgate.net This indicates that the introduction of the triple bond at the 6-position is a discrete step that follows the initial desaturation of α-linolenic acid to stearidonic acid. nih.gov
Genetic and Genomic Underpinnings of Biosynthesis
The production of this compound is rooted in the expression of specific genes encoding the necessary enzymatic machinery. Research into these genetic components has provided insights into the molecular basis of this unique fatty acid's synthesis.
Cloning and Expression of Acetylenase Genes
A pivotal breakthrough in understanding the genetic basis for this compound synthesis was the cloning and functional characterization of a bifunctional Δ6-fatty acyl acetylenase/desaturase from the moss Ceratodon purpureus. nih.gov This enzyme is a member of the cytochrome b₅ superfamily. nih.gov
The gene encoding this enzyme was isolated using a PCR-based strategy with primers designed from conserved regions of Δ5- and Δ6-fatty acid desaturases and Δ8-sphingolipid desaturases. nih.gov The resulting protein exhibits two distinct functions. It can introduce a cis-double bond at the Δ6 position of C₁₈ polyunsaturated fatty acids and is also capable of converting an existing Δ6 cis-double bond into a triple bond. nih.gov
To confirm its function, the cloned cDNA was expressed in the yeast Saccharomyces cerevisiae. The transgenic yeast, when supplied with stearidonic acid, was able to produce this compound. nih.gov This demonstrated conclusively that this single enzyme is responsible for the final step in the biosynthesis of this acetylenic fatty acid from its tetraenoic precursor. nih.gov
Table 1: Key Enzyme in this compound Biosynthesis
| Enzyme Name | Gene Source | Function | Substrate(s) | Product |
| Δ6-Fatty Acyl Acetylenase/Desaturase | Ceratodon purpureus | Introduces a Δ6 cis-double bond and converts a Δ6 cis-double bond to a triple bond. nih.gov | Stearidonic acid | This compound |
Regulatory Mechanisms Governing Gene Expression
While the gene encoding the key Δ6-acetylenase has been identified, the specific regulatory mechanisms that control its expression in mosses remain an area of active investigation. The accumulation of acetylenic fatty acids, such as this compound, in triglycerides within mosses like Ceratodon purpureus is often associated with the plant's response to environmental or nutritional stress. nih.govnih.gov This suggests that the expression of the acetylenase gene is likely under transcriptional control that is responsive to such stimuli.
In the broader context of plant and moss biology, several families of transcription factors are known to play crucial roles in regulating gene expression related to development and stress responses. These include the AP2/ERF, bHLH, MYB, NAC, GRAS, and WRKY transcription factor families. nih.gov It is plausible that members of these families are involved in the upregulation of the Δ6-acetylenase gene in response to specific cues. However, direct experimental evidence linking these transcription factors to the promoter of the Ceratodon purpureus Δ6-acetylenase/desaturase gene has not yet been reported in the available scientific literature. Further research, including promoter analysis and identification of interacting transcription factors, is needed to fully elucidate the regulatory network governing the biosynthesis of this unusual fatty acid.
Advanced Analytical and Spectroscopic Characterization
Mass Spectrometry (MS/MS) for Double and Triple Bond Localization
Determining the precise location of double and triple bonds within a fatty acid chain is a significant analytical challenge, as standard electron ionization mass spectrometry often produces ambiguous fragments. Tandem mass spectrometry (MS/MS), frequently coupled with specific chemical derivatization or specialized ionization techniques, is required for unequivocal structure assignment.
Several strategies have been developed to localize the acetylenic bond and the polyene system of 9,12,15-Octadecatrien-6-ynoic acid and related compounds.
Derivatization-Based Methods:
One established method involves chemical modification of the multiple bonds to yield derivatives that produce diagnostic fragments upon MS/MS analysis. For acetylenic fatty acids, a two-step derivatization has proven effective. nih.gov First, the triple bond is converted to a ketone via oxymercuration. Subsequent reduction of the ketone to a hydroxyl group, followed by silylation, yields a trimethylsilyl (B98337) (TMS) ether. The fragmentation of this TMS derivative in the mass spectrometer is highly predictable, with cleavage occurring alpha to the hydroxyl group, thus revealing the original position of the triple bond. nih.gov Similarly, double bonds can be derivatized (e.g., via methoxylation) to mark their locations, allowing for the differentiation between the two types of unsaturation within the same molecule. nih.gov
Adduct-Based MS/MS Methods:
More recent advancements allow for bond localization without prior sample derivatization, streamlining the analytical workflow. These methods utilize specific chemical ionization (CI) or atmospheric pressure chemical ionization (APCI) conditions where the reagent gas or solvent molecules form covalent adducts with the fatty acid's multiple bonds. The subsequent fragmentation of these adducts is position-specific.
One such technique is Covalent Adduct Chemical Ionization (CACI) MS/MS. aocs.org In this approach, an acetonitrile-derived reagent ion interacts with the double and triple bonds of the fatty acid methyl ester (FAME). Collision-induced dissociation (CID) of the resulting [M+54]+ adduct generates a series of diagnostic fragment ions that pinpoint the location of the unsaturation. aocs.orgmdpi.com This method has been successfully applied to FAMEs with various configurations of isolated, conjugated, and acetylenic bonds. mdpi.com For instance, in the APCI-MS/MS analysis of acetylenic FAMEs using an acetonitrile-containing mobile phase, [M + C3H5N]+• adducts are formed in the ion source. The fragmentation of these adducts provides clear structural information, enabling the localization of both double and triple bonds in complex fatty acids. mdpi.com
The table below summarizes key MS/MS fragmentation approaches for localizing unsaturation in fatty acids like this compound.
| MS/MS Method | Principle | Targeted Bond(s) | Key Diagnostic Feature | Reference |
| Oxymercuration-Reduction-Silylation | Chemical derivatization of the triple bond to a TMS-ether. | Triple Bond | Alpha-cleavage at the site of the resulting TMS-ether. | nih.gov |
| Covalent Adduct Chemical Ionization (CACI) | Formation of an adduct with an acetonitrile-derived reagent ion. | Double and Triple Bonds | Fragmentation of the [M+54]+ adduct yields position-specific ions. | aocs.orgmdpi.com |
| HPLC/APCI with Acetonitrile (B52724) Adducts | In-source formation of [M+C3H5N]+• adducts using acetonitrile mobile phase. | Double and Triple Bonds | Collision-induced dissociation of the adduct reveals bond locations. | mdpi.com |
Isotopic Labeling for Metabolic Tracing and Pathway Analysis
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems and to delineate biosynthetic and catabolic pathways. By introducing atoms with a heavier, stable isotope (e.g., Carbon-13, Deuterium) into a precursor molecule, researchers can follow its journey through various metabolic conversions using mass spectrometry or nuclear magnetic resonance (NMR) to detect the isotope-enriched products. nih.govmdpi.com
The biosynthesis of this compound has been specifically investigated using this approach in mosses, where this acid is a major component. nih.govresearchgate.net Studies on the moss Ceratodon purpureus utilized labeled precursors to unravel the biosynthetic sequence. nih.gov Researchers fed the moss cultures with labeled α-linolenic acid (9,12,15-octadecatrienoic acid) and stearidonic acid (6,9,12,15-octadecatetraenoic acid) and traced their conversion. nih.govresearchgate.net
The key findings from these isotopic labeling experiments include:
Biosynthetic Pathway: The experiments demonstrated that this compound is synthesized from α-linolenic acid. The pathway involves the introduction of a Δ6 double bond to form stearidonic acid, which is then further desaturated by a Δ6-acetylenase enzyme to convert the double bond into a triple bond. nih.govresearchgate.net
Precursor Efficiency: Both α-linolenic acid and stearidonic acid were efficiently converted into this compound, confirming their roles as intermediates in the pathway. nih.gov
Catabolism: The studies also showed that under certain growth conditions, the acetylenic fatty acids are catabolized and can be reused for the de novo synthesis of other fatty acids via acetate, but they are not directly converted back to common polyunsaturated fatty acids. nih.gov
The table below outlines the labeled precursors used in studies to elucidate the metabolic pathway of this compound in mosses.
| Labeled Precursor Used | Biological System | Key Metabolic Finding | Reference |
| [14C]-Acetate | Moss (Ceratodon purpureus) | Serves as a fundamental building block for de novo fatty acid synthesis, including the acetylenic acid backbone. | researchgate.net |
| Labeled α-Linolenic Acid | Moss (Ceratodon purpureus) | Efficiently converted into this compound, establishing it as a primary precursor. | nih.gov |
| Labeled Stearidonic Acid | Moss (Ceratodon purpureus) | Directly converted to this compound, identifying it as the immediate precursor and confirming the role of a Δ6-acetylenase. | nih.govresearchgate.net |
| (1-14C)-labeled 6,9,12-octadecatrienoic acid | Rat Hepatocytes | Traced into phospholipids (B1166683) and triacylglycerols, demonstrating acylation and further metabolism to longer-chain fatty acids (relevant principle, not the exact target compound). | nih.gov |
These isotopic tracer studies are fundamental to understanding how organisms synthesize and process unusual fatty acids like this compound, providing a dynamic view of metabolic networks that is unattainable through static measurements alone. nih.gov
Chemical Synthesis and Analog Development for Research
Strategies for De Novo Laboratory Synthesis of 9,12,15-Octadecatrien-6-ynoic Acid
The total synthesis of polyunsaturated fatty acids (PUFAs) containing alkyne functionalities is a complex undertaking that requires precise control over the stereochemistry of multiple double bonds and the strategic introduction of the triple bond. While a specific de novo synthesis for this compound is not extensively documented, established methodologies for constructing similar polyenoic and alkynoic acids provide a clear blueprint. uni-koeln.de
A common approach involves a convergent synthesis, where the molecule is assembled from smaller, more manageable fragments. Key reactions in such a strategy often include:
Wittig Reaction: This reaction is fundamental for creating carbon-carbon double bonds. For polyunsaturated chains, stereoselective versions of the Wittig reaction are employed to ensure the desired Z (cis) configuration, which is common in natural fatty acids. nih.govresearchgate.net However, achieving high Z-selectivity for multiple non-conjugated double bonds can be challenging. nih.gov
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira or Heck couplings, are instrumental in linking alkynyl moieties to vinyl or aryl halides, forming the core structure of the fatty acid chain.
Alkyne Chemistry: The introduction of the triple bond can be achieved through various methods, including the condensation of a substituted propargyl bromide with a chloro-alkyne. uni-koeln.de
An alternative and highly attractive strategy is to use naturally occurring and commercially available PUFAs, such as alpha-linolenic acid (ALA), as the starting material. nih.gov This approach leverages the pre-existing Z-configured double bonds, simplifying the synthesis. The main challenge then becomes the regioselective introduction of the triple bond at the C-6 position. This could involve a sequence of reactions such as selective bromination followed by dehydrobromination or enzymatic desaturation to form a double bond at C-6, which is then further converted to a triple bond. nih.govresearchgate.net
Table 1: Key Synthetic Methodologies for Polyunsaturated Alkynoic Acids
| Reaction Type | Description | Relevance to Target Synthesis |
|---|---|---|
| Wittig Reaction (Z-selective) | Forms a cis-double bond by reacting a phosphonium (B103445) ylide with an aldehyde or ketone. | Crucial for establishing the Z-geometry of the double bonds at C-9, C-12, and C-15. nih.govresearchgate.net |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Can be used to couple fragments of the carbon chain, for instance, joining the C1-C6 alkynyl part to the C7-C18 polyene part. |
| Lindlar Hydrogenation | Stereoselective hydrogenation of an alkyne to a cis-alkene using a poisoned palladium catalyst. | Useful if the synthesis proceeds via a poly-alkyne intermediate which is then selectively reduced to form the required double bonds. nih.gov |
| Oxidative Decarboxylation | Chain-shortening method to convert a longer fatty acid into a desired intermediate. | Could be used to modify a natural PUFA to the correct chain length before further functionalization. |
Synthesis of Structurally Modified Analogs and Derivatives
The synthesis of analogs of this compound is critical for probing structure-activity relationships and understanding its biological roles. Modifications can be made to the alkyl chain, the position and geometry of the unsaturated bonds, or the carboxylic acid headgroup. nih.gov
Common strategies for analog development include:
Modification of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or other bioisosteres like 1,3,4-oxadiazoles or 1,2,4-triazoles to alter polarity, stability, and hydrogen bonding potential. nih.govacs.org For example, coupling the fatty acid with amines using reagents like DAST (Diethylaminosulfur trifluoride) can produce various fatty acid amides under mild conditions. acs.org
Chain Modification: Analogs with different chain lengths can be synthesized to study the impact of this parameter on biological activity. nih.gov This can involve starting with different precursor molecules or employing chain extension or shortening reactions.
Unsaturation Pattern: The position of the alkyne can be shifted, or it can be replaced with other functional groups. Geometric isomers (E/Z) of the double bonds can be synthesized to investigate the importance of stereochemistry.
Branched-Chain Analogs: Introducing methyl or ethyl branches along the fatty acid chain can be achieved by using methylmalonyl-CoA or ethylmalonyl-CoA in enzymatic synthesis systems, which could provide insights into how such modifications affect metabolic processing. nih.gov
Table 2: Examples of Potential Structural Analogs
| Analog Type | Structural Modification | Potential Research Application |
|---|---|---|
| Methyl Ester | Carboxylic acid is converted to -COOCH₃. | Increased lipophilicity, potential prodrug form. |
| Positional Isomer | Triple bond moved to a different position (e.g., C-8). | Investigate the importance of the alkyne position for biological activity. |
| Saturated Analog | Double and triple bonds are fully or partially hydrogenated. | Acts as a negative control in biological assays to determine the role of unsaturation. |
| Heterocyclic Derivative | Carboxylic acid is replaced with a 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) ring. nih.gov | To create bioisosteres of the carboxyl group with potentially improved metabolic stability or altered receptor interactions. nih.gov |
Chemoenzymatic Approaches for Targeted Synthesis
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for fatty acid chemistry, where enzymes can perform specific reactions under mild conditions, avoiding the need for complex protection and deprotection steps. tandfonline.comscielo.br
Lipases are the most commonly used enzymes in this context. scielo.br They can catalyze esterification, transesterification, and hydrolysis with high regioselectivity and stereoselectivity. tandfonline.commdpi.com For the synthesis of this compound or its derivatives, a lipase (B570770) could be used to:
Regioselectively esterify a polyol: For instance, selectively attaching the fatty acid to a specific hydroxyl group of glycerol (B35011) to form a monoacylglycerol. tandfonline.com
Catalyze ester synthesis: Lipases can efficiently synthesize esters from fatty acids and various alcohols in non-aqueous environments. scielo.brnih.govtandfonline.com This is useful for creating ester-based analogs or probes.
Resolve racemic mixtures: If a chiral center is present in the molecule or a precursor, a lipase can be used to selectively react with one enantiomer, allowing for the separation of the two.
Other enzymes, such as desaturases, could theoretically be used to introduce double bonds into a saturated or less-saturated precursor chain. Biosynthetic studies in the moss Ceratodon purpureus show that this compound is formed from linolenic acid, suggesting the involvement of a Δ6-desaturase that first creates a double bond, which is then further converted to the triple bond. nih.govresearchgate.net Harnessing such enzymes could provide a direct biosynthetic route.
Development of Probes for Mechanistic Biological Studies
To investigate the metabolism, transport, and protein interactions of this compound within a biological system, it is often necessary to attach a reporter tag. The development of such molecular probes is a key area of chemical biology. nih.gov
Common strategies for creating fatty acid probes include:
Fluorescent Labeling: A fluorophore, such as nitrobenzoxadiazole (NBD), BODIPY, or pyrene, can be attached to the fatty acid. thermofisher.comthermofisher.com The fluorophore is often linked to the omega (ω) end of the fatty acid to minimize interference with the biological activity of the carboxyl headgroup. thermofisher.comnih.gov These fluorescent analogs allow for visualization of the fatty acid's uptake and localization in living cells using fluorescence microscopy. thermofisher.comrsc.org
"Click Chemistry" Tags: A terminal alkyne or azide (B81097) group can be incorporated into the fatty acid. nih.gov This bioorthogonal handle allows the fatty acid to be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) after it has been metabolized by the cell. nih.govjove.com This method is powerful for identifying proteins that are modified by or interact with the fatty acid. nih.govresearchgate.netnih.gov Since this compound already contains an internal alkyne, a terminal alkyne could be added to the ω-end for selective "clicking".
Photo-crosslinking Probes: These probes contain a photo-activatable group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a covalent bond with nearby molecules. This is a powerful tool for identifying binding proteins in their native environment.
Biotinylation: Attaching a biotin (B1667282) molecule allows for the affinity purification of the fatty acid and its binding partners using streptavidin-coated beads.
Phylogenetic and Chemotaxonomic Implications
Comparative Analysis of Acetylenic Fatty Acid Distribution Across Biological Kingdoms
Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, are a unique class of lipids with a sporadic but wide distribution across various biological kingdoms. nih.gov While not as ubiquitous as their saturated and unsaturated counterparts, their presence in plants, fungi, marine invertebrates, and certain microorganisms highlights diverse evolutionary pathways and specialized biological roles.
Plants: The plant kingdom is the most well-documented source of acetylenic fatty acids. gerli.com They are particularly abundant in certain plant families, a fact that has been exploited for chemotaxonomic purposes. For instance, species within the order Santalales, which includes the families Olacaceae and Santalaceae, are known to produce significant quantities of these compounds in their seed oils. gerli.com The Asteraceae (sunflower family) and Apiaceae (carrot family) are also notable for synthesizing a variety of polyacetylenic compounds derived from fatty acid precursors. researchgate.netmdpi.com These compounds often exhibit antifungal, insecticidal, and nematicidal properties, suggesting a primary role in plant defense. nih.gov
Fungi: In the fungal kingdom, the distribution of acetylenic fatty acids is less widespread than in plants. However, certain species of fungi are known to produce these compounds, often as part of their defense mechanisms against other microorganisms. nih.gov For example, mycomycin, a polyacetylenic fatty acid produced by an Actinomycete, has demonstrated activity against the bacteria responsible for human tuberculosis. gerli.com
Marine Invertebrates: A diverse array of acetylenic fatty acids has been isolated from marine organisms, particularly sponges. gerli.commdpi.com These compounds often possess unusual structural features, such as branching, and may be part of complex chemical defense systems. gerli.com The fatty acid profiles of marine organisms are crucial indicators of their nutritional value and are used as trophic biomarkers in marine food web analysis. mdpi.com
Microorganisms: While less common, some bacteria and microalgae are also capable of synthesizing acetylenic fatty acids. The production of these compounds in microorganisms is often linked to specific environmental conditions or defensive strategies. nih.gov For instance, some microalgae produce unique fatty acid profiles, including polyunsaturated fatty acids, which can vary based on environmental factors like light availability. nih.govplos.org
The following table provides a comparative overview of the distribution and primary functions of acetylenic fatty acids across different biological kingdoms.
| Kingdom | Primary Distribution | Known Functions | Representative Compounds |
| Plantae | Seed oils of specific families (e.g., Santalaceae, Olacaceae, Asteraceae, Apiaceae) | Plant defense (antifungal, insecticidal, nematicidal), energy storage | Tariric acid, Stearolic acid, Crepenynic acid |
| Fungi | Certain species of molds and higher fungi | Antimicrobial defense | Mycomycin |
| Animalia (Marine Invertebrates) | Sponges, other marine organisms | Chemical defense, structural components | Various branched and substituted acetylenic acids |
| Protista (Microalgae) | Certain species of microalgae | Response to environmental stress, potential allelopathy | Varied, often polyunsaturated fatty acids |
| Bacteria | Some species of bacteria | Antimicrobial activity | Various unique structures |
Re-evaluation of 9,12,15-Octadecatrien-6-ynoic Acid as a Chemotaxonomic Marker
Historically, specific acetylenic fatty acids have been proposed as chemotaxonomic markers to delineate plant families. However, the utility of a single compound, such as this compound, as a definitive marker is increasingly being questioned. researchgate.net
Initially, this compound was considered a characteristic marker for the moss family Dicranaceae. researchgate.netresearchgate.net However, subsequent research has revealed its presence in species belonging to different families and even different orders, such as the Pottiales. researchgate.net This broader distribution challenges its specificity as a marker for a single family.
The current understanding suggests that a more robust chemotaxonomic approach involves analyzing the entire fatty acid profile rather than relying on a single compound. nih.govresearchgate.net An ensemble of fatty acids provides a more comprehensive chemical signature that can be more reliably used for taxonomic and evolutionary interpretations. researchgate.net For example, while this compound is the major acetylenic fatty acid in many Dicranaceae species, the presence and relative abundance of other fatty acids, such as 9,12-octadecadien-6-ynoic acid, can provide a more nuanced picture. researchgate.net
The following table illustrates the distribution of key acetylenic fatty acids in selected moss families, highlighting the limitations of using a single compound for classification.
| Moss Family | This compound | 9,12-Octadecadien-6-ynoic acid | Other Acetylenic Fatty Acids |
| Dicranaceae | Present (often major component) | Present (often minor component) | Variable |
| Ditrichaceae | Present | Present | Variable |
| Pottiaceae | Present in some species (e.g., Leptodontium viticulosoides) | Variable | Variable |
| Campylopus | Absent in tested species | Absent in tested species | Absent in tested species |
This data indicates that while there are patterns in the distribution of these compounds, the presence of this compound is not exclusive to the Dicranaceae. Therefore, its role as a chemotaxonomic marker should be considered within the broader context of the organism's complete lipid profile.
Evolutionary Trajectories of Fatty Acid Desaturase and Acetylenase Enzymes
The biosynthesis of this compound and other acetylenic fatty acids is a multi-step process involving a series of specialized enzymes, primarily fatty acid desaturases and acetylenases. nih.gov The evolution of these enzymes provides insights into the origins and diversification of acetylenic fatty acid metabolism.
Fatty acid desaturases are a large family of enzymes responsible for introducing double bonds into fatty acid chains. wikipedia.orgnih.gov These enzymes are classified based on the position at which they create the double bond. wikipedia.org Acetylenases are a specialized type of desaturase that catalyzes the formation of a triple bond, typically by acting on a pre-existing double bond. nih.gov
Phylogenetic analyses of fatty acid desaturase and acetylenase genes have revealed that acetylenases likely evolved from desaturase ancestors. researchgate.netnih.gov For example, the Δ12-acetylenase, which is involved in the synthesis of crepenynic acid (a precursor to many polyacetylenes), shows significant sequence homology to the Δ12-desaturase (FAD2). nih.govnih.gov This suggests that gene duplication and subsequent functional divergence of desaturase genes gave rise to the acetylenase activity.
The evolutionary relationship between these enzymes can be visualized through phylogenetic trees. These trees typically show that acetylenase genes from different plant families, such as Asteraceae and Apiaceae, cluster together, indicating a common evolutionary origin. researchgate.netnih.gov Furthermore, the expression of many acetylenase genes is induced by fungal elicitors, suggesting that their evolution has been driven by the need for chemical defenses against pathogens. nih.gov
The following table summarizes the key enzymes involved in the biosynthesis of acetylenic fatty acids and their evolutionary relationships.
| Enzyme | Function | Evolutionary Origin |
| Stearoyl-ACP Desaturase (SAD) | Converts stearic acid (18:0) to oleic acid (18:1Δ9) | Ancient and widespread in plants |
| Δ12-Desaturase (FAD2) | Converts oleic acid (18:1Δ9) to linoleic acid (18:2Δ9,12) | Widespread in plants |
| Δ12-Acetylenase | Converts linoleic acid (18:2Δ9,12) to crepenynic acid (18:2Δ9,12a) | Evolved from Δ12-desaturase through gene duplication and divergence |
| Δ6-Desaturase | Introduces a double bond at the Δ6 position | Involved in the synthesis of polyunsaturated fatty acids |
| Δ6-Acetylenase | Converts a Δ6 double bond to a triple bond | A bifunctional enzyme that can also act as a desaturase |
The evolution of these enzymatic pathways highlights the biochemical plasticity that has allowed organisms to generate a vast array of specialized lipids for various ecological functions.
Inter-species Variation in Lipid Profiles and its Ecological Relevance
The lipid profile of an organism, including the presence and abundance of fatty acids like this compound, can vary significantly between species and even within a species due to genetic and environmental factors. researchgate.net This variation has important ecological consequences, influencing species interactions, trophic dynamics, and adaptation to different environments.
In plants, the production of specific fatty acids, including acetylenic ones, is often a key component of their defense strategies against herbivores and pathogens. nih.gov The variation in these defensive compounds among different plant species can influence the feeding preferences and performance of herbivores.
In aquatic ecosystems, the fatty acid profiles of microalgae are a critical determinant of their nutritional quality for zooplankton and higher trophic levels. plos.org Differences in the fatty acid composition of various algal species can affect the growth, reproduction, and survival of consumers. For instance, the presence of certain polyunsaturated fatty acids is essential for the development of many marine organisms. mdpi.com
Furthermore, variations in lipid profiles can reflect an organism's adaptation to its physical environment. For example, changes in temperature can lead to alterations in the degree of unsaturation of membrane fatty acids to maintain membrane fluidity. researchgate.net
The table below provides examples of how inter-species variation in lipid profiles, including those with acetylenic fatty acids, can have ecological relevance.
| Ecological Context | Type of Variation | Ecological Consequence |
| Plant-Herbivore Interactions | Presence/absence and concentration of defensive acetylenic fatty acids in different plant species. | Influences herbivore feeding choices and specialization. |
| Plant-Pathogen Interactions | Induction of acetylenic fatty acid biosynthesis in response to fungal attack. | Contributes to disease resistance in plants. |
| Aquatic Food Webs | Differences in the fatty acid profiles of various microalgae species. | Affects the nutritional quality for and the population dynamics of zooplankton. |
| Environmental Adaptation | Changes in fatty acid composition in response to temperature or light stress. | Maintains cellular function and allows survival in variable environments. |
The study of inter-species variation in lipid profiles provides a powerful tool for understanding the biochemical basis of ecological interactions and the adaptive strategies of organisms in diverse environments.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 9,12,15-Octadecatrien-6-ynoic acid in plant extracts?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with non-polar (e.g., HP-5 MS) or polar columns under optimized temperature gradients for separation. Confirm structural assignments via -NMR spectroscopy in CDCl, referencing methyl ester derivatives to resolve signals for triple bonds (δ ~100–160 ppm) . Cross-validate with NIST Standard Reference Database 69 for retention indices and spectral matches .
Q. What biosynthetic pathways are proposed for this compound in bryophytes?
- Methodological Answer : Studies in mosses (e.g., Ceratodon purpureus) suggest a pathway involving elongation of C16:1Δ precursors and sequential desaturation at Δ and Δ positions. Radiolabeled acetate tracing and enzyme inhibition assays (e.g., using acetyl-CoA carboxylase inhibitors) can elucidate precursor utilization .
Q. What ecological roles does this compound play in its native organisms?
- Methodological Answer : In Rhodobryum ontariense and other bryophytes, it acts as a defense metabolite, deterring herbivores via acetylenic bond reactivity. Test ecological roles by integrating bioassays (e.g., insect feeding deterrence) with metabolomic profiling to correlate abundance with defense phenotypes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities, such as weak COX-1 inhibition but increased 12-HETE production?
- Methodological Answer : Conduct enzyme kinetic assays (e.g., 12-lipoxygenase (12-LOX) and COX-1 inhibition) under standardized substrate concentrations. Pair with lipidomics to quantify 12-HETE levels in cellular models (e.g., platelets) and assess off-target effects on arachidonic acid metabolism pathways. Validate using genetic knockdown models (e.g., siRNA for 12-LOX) .
Q. What experimental strategies address challenges in isolating stereoisomers of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IG-U columns) with polar organic mobile phases to separate Z/E isomers. Confirm stereochemistry via NOESY NMR or circular dichroism (CD) spectroscopy. Compare bioactivity of isolated isomers in cell-based assays to identify active conformers .
Q. How can researchers validate the heart-protective activity of this compound observed in Rhodobryum species?
- Methodological Answer : Use in vitro cardiomyocyte models under oxidative stress (e.g., HO-induced damage) to test cytoprotection. Measure biomarkers like troponin release and mitochondrial membrane potential. Pair with in vivo studies in rodent ischemia-reperfusion models, administering purified compound via intraperitoneal injection and assessing infarct size via histopathology .
Methodological Considerations
- Data Reproducibility : Ensure compound purity (>95%) via HPLC-UV/ELSD and verify structural integrity with high-resolution mass spectrometry (HR-MS) .
- Contradiction Mitigation : Replicate studies across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and openly share raw spectral data .
- Ecological Relevance : Combine field surveys (e.g., herbivory rates in bryophyte populations) with chemical ecology techniques like metabolomic network analysis to map compound distribution and ecological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
